5-bromo-N-ethyl-2-methylpyridine-3-carboxamide
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Overview
Description
5-bromo-N-ethyl-2-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C9H11BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound This compound is notable for its bromine substitution at the 5-position, an ethyl group at the nitrogen atom, and a carboxamide group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-ethyl-2-methylpyridine-3-carboxamide typically involves the bromination of 2-methylpyridine followed by the introduction of the carboxamide group. One common method includes:
Bromination: 2-methylpyridine is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5-position.
Carboxamide Formation: The brominated product is then reacted with ethylamine to form the carboxamide group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and carboxamide formation steps.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-ethyl-2-methylpyridine-3-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
5-bromo-N-ethyl-2-methylpyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-bromo-N-ethyl-2-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methylpyridine: Lacks the carboxamide group, making it less versatile in certain chemical reactions.
N-ethyl-2-methylpyridine-3-carboxamide:
5-bromo-N-methyl-2-methylpyridine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
Uniqueness
5-bromo-N-ethyl-2-methylpyridine-3-carboxamide is unique due to the combination of the bromine atom, ethyl group, and carboxamide group, which confer specific reactivity and biological activity. This combination makes it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-ethyl-2-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-3-11-9(13)8-4-7(10)5-12-6(8)2/h4-5H,3H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIUVTHIWTWTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=CC(=C1)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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